1,3-Benzenedibutanoic acid
Overview
Description
1,3-Benzenedibutanoic acid is an organic compound that features a benzene ring substituted with two butanoic acid groups at the 1 and 3 positions. This compound is part of the broader class of aromatic carboxylic acids, which are known for their diverse chemical properties and applications in various fields.
Mechanism of Action
Target of Action
1,3-Benzenedibutanoic acid is an organic compound with the chemical formula C9H6O6 . It is a planar molecule . .
Mode of Action
It is known that it can form highly stable supramolecular hydrogels when combined with hydroxyl pyridines . This suggests that it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Given its ability to form supramolecular hydrogels, it may be involved in pathways related to cellular structure and stability .
Result of Action
Its ability to form supramolecular hydrogels suggests that it may have effects on cellular structure and stability .
Action Environment
It is known that the hydrogels it forms with hydroxyl pyridines are stable up to 95°c , suggesting that temperature is an important factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedibutanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with butanoyl chloride, followed by hydrolysis to introduce the carboxylic acid groups. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 1,3-dibutylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedibutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzene-1,3-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Benzene-1,3-dicarboxylic acid.
Reduction: 1,3-Benzenedibutanol.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
1,3-Benzenedibutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with only one carboxyl group.
Phthalic acid: An aromatic dicarboxylic acid with carboxyl groups at the 1 and 2 positions.
Terephthalic acid: An aromatic dicarboxylic acid with carboxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Benzenedibutanoic acid is unique due to the specific positioning of its butanoic acid groups, which can influence its reactivity and interactions compared to other aromatic carboxylic acids. This unique structure allows for distinct applications and properties in various fields .
Properties
IUPAC Name |
4-[3-(3-carboxypropyl)phenyl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c15-13(16)8-2-6-11-4-1-5-12(10-11)7-3-9-14(17)18/h1,4-5,10H,2-3,6-9H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLRLLEOBIQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCCC(=O)O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396357 | |
Record name | 1,3-Benzenedibutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54698-75-8 | |
Record name | 1,3-Benzenedibutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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